4-Chloro-2',5'-dimethylbutyrophenone
Description
4-Chloro-2',5'-dimethylbutyrophenone (CAS 71526-84-6; EC 275-598-1) is a chlorinated aromatic ketone with a butyrophenone backbone. Its molecular formula is C₁₂H₁₅ClO, and it features a chlorine atom at the 4-position and methyl groups at the 2' and 5' positions on the aromatic ring (Fig. 1). This compound is primarily used in pharmaceutical and chemical synthesis due to its reactive ketone group and substituent pattern, which influence its physicochemical properties and biological activity .
Properties
CAS No. |
71526-84-6 |
|---|---|
Molecular Formula |
C12H15ClO |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
4-chloro-1-(2,5-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C12H15ClO/c1-9-5-6-10(2)11(8-9)12(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
RLXPXHOSBRQERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2,5-dimethylphenyl)butan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 2,5-dimethylbenzene (p-xylene) and 4-chlorobutanoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature of around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-1-(2,5-dimethylphenyl)butan-1-one follows a similar synthetic route but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and heat transfer.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2,5-dimethylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: 4-chloro-1-(2,5-dimethylphenyl)butanoic acid.
Reduction: 4-chloro-1-(2,5-dimethylphenyl)butanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
4-chloro-1-(2,5-dimethylphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2,5-dimethylphenyl)butan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of the chlorine atom and the ketone group enhances its reactivity, allowing it to participate in diverse chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS 898756-99-5)
- Structure: Shares the butyrophenone backbone but differs in substituents: two chlorine atoms at 2' and 6' positions and a 5,5-dimethyl-1,3-dioxane group at the 4-position.
- Dichloro substitution may increase lipophilicity and antimicrobial activity, as seen in chlorinated chalcones (e.g., 4-chloro-2'-hydroxychalcone) .
4-Chloro-2',6'-dimethoxybenzophenone (CAS 29627-03-0)
- Structure: Benzophenone backbone with chlorine at the 4-position and methoxy groups at 2' and 6' positions.
- Impact: Methoxy groups (-OCH₃) are electron-donating, increasing electron density on the aromatic ring compared to methyl groups (-CH₃). This alters reactivity in electrophilic substitution reactions. Molecular weight (C₁₅H₁₃ClO₃; 276.72 g/mol) is higher than 4-chloro-2',5'-dimethylbutyrophenone (212.70 g/mol), affecting solubility and diffusion rates .
Antimicrobial Activity
- This compound lacks the α,β-unsaturated ketone (chalcone motif), which may reduce direct antimicrobial efficacy but improve stability under physiological conditions.
Anticancer Potential
- Flavones with hydroxy/methoxy groups (e.g., apigenin) show anticancer activity proportional to substituent number .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₅ClO | 212.70 | 4-Cl, 2'-CH₃, 5'-CH₃ | Not reported | ~3.2 |
| 2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone | C₁₆H₁₉Cl₂O₃ | 331.23 | 2',6'-Cl, 4-dioxane | Not reported | ~4.5 |
| 4-Chloro-2',6'-dimethoxybenzophenone | C₁₅H₁₃ClO₃ | 276.72 | 4-Cl, 2',6'-OCH₃ | Not reported | ~2.8 |
| 5′-Chloro-2-(2′-chlorophenyl)-2′,4′-dihydroxyacetophenone | C₁₄H₁₀Cl₂O₃ | 297.13 | 2′,4′-OH, 5′-Cl, 2-Cl-Ph | Not reported | ~3.5 |
Key Research Findings
- Chlorine Position Matters: Chlorine at the 4-position (para to the ketone) optimizes electronic effects for ketone reactivity, as seen in this compound .
- Methyl vs. Methoxy : Methyl groups enhance hydrophobicity, favoring membrane penetration, while methoxy groups improve solubility but reduce metabolic stability .
- Dual Chlorination : Dichloro analogs (e.g., 2',6'-dichloro derivative) show higher LogP values, suggesting utility in lipid-rich environments .
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